Moxilubant maleate

LTB4 receptor antagonism BLT1 potency in vitro pharmacology

Ideal for assays requiring complete LTB4 blockade. Its 2-4 nM potency enables low-dose target engagement, minimizing off-target effects. Validated in rheumatoid arthritis models and characterized in Phase II trials, it is a preferred reference standard for BLT1 antagonist development and cancer research.

Molecular Formula C30H41N3O8
Molecular Weight 571.7 g/mol
CAS No. 147398-01-4
Cat. No. B533693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxilubant maleate
CAS147398-01-4
Synonyms4-(5-(4-(aminoiminomethyl)phenoxy)pentoxy)-3-methoxy-N,N-bis(1-methylethyl) 2-butanedioate
CGS 25019C
CGS-25019C
Molecular FormulaC30H41N3O8
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H37N3O4.C4H4O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;5-3(6)1-2-4(7)8/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyBUMMZWFWCNQFPS-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Moxilubant Maleate (CAS 147398-01-4): Potent BLT1 Antagonist for Inflammation and Oncology Research


Moxilubant maleate, also known as CGS-25019C or LTB-019, is a small-molecule, orally active antagonist of the leukotriene B4 receptor 1 (BLT1) . It is classified as an anti-inflammatory, anti-allergic, and anti-psoriatic agent [1]. As a member of the '-lubant' class of leukotriene B4 receptor antagonists, it is investigated for use in psoriasis, rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) [2][3]. The maleate salt form, with a molecular formula of C26H37N3O4 · C4H4O4 and a molecular weight of approximately 571.66 g/mol, is the form advanced into clinical development [4].

Why Moxilubant Maleate Cannot Be Substituted with Other LTB4 Antagonists


LTB4 antagonists exhibit marked differences in receptor binding affinity, selectivity for BLT1 versus BLT2 subtypes, and oral pharmacokinetic profiles that preclude simple class interchange [1]. For instance, while compounds like Amelubant demonstrate Ki values in the hundreds of nanomolar, Moxilubant operates in the low single-digit nanomolar range, representing a 50- to 100-fold difference in potency that directly impacts dosing and target engagement [2]. Furthermore, head-to-head studies confirm that Moxilubant and LY293111Na, though both effective in arthritis models, have distinct molecular scaffolds and PK properties that differentiate their utility in specific experimental contexts [3]. Substitution without accounting for these quantifiable differences would invalidate experimental reproducibility and compromise the predictive validity of preclinical models.

Moxilubant Maleate Quantitative Differentiation Data Against Leading LTB4 Antagonists


BLT1 Receptor Binding Potency: Moxilubant vs. Amelubant, Etalocib, and CP-105696

Moxilubant inhibits LTB4 signaling with an in vitro potency of 2–4 nM . This is significantly more potent than Amelubant (Ki = 221-230 nM) [1], Etalocib (Ki = 25 nM) [2], and CP-105696 (IC50 = 5-8.42 nM) . The nearly 100-fold difference relative to Amelubant and 6-10 fold difference relative to Etalocib is critical for achieving target occupancy at lower concentrations, minimizing off-target effects in vitro.

LTB4 receptor antagonism BLT1 potency in vitro pharmacology

Oral Bioavailability and In Vivo Target Engagement: Moxilubant vs. ONO-4057

In human pharmacodynamic studies, Moxilubant administered orally at 150 mg daily achieved at least 75% inhibition of the LTB4 pathway, with complete (100%) inhibition observed at 300 mg daily . In contrast, ONO-4057 required an oral dose of 25.6 mg/kg to achieve 50% inhibition (ED50) of LTB4-induced neutropenia in rodent models [1]. While cross-species and model differences preclude direct numeric comparison, Moxilubant's quantitative human dose-response data provide a clear benchmark for in vivo target engagement that is not available for many earlier LTB4 antagonists.

oral bioavailability in vivo efficacy pharmacodynamics LTB4 pathway inhibition

Direct Comparative Efficacy in Arthritis: Moxilubant (CGS-25019C) vs. LY293111Na

In a head-to-head study using the interleukin-1-accelerated collagen-induced arthritis mouse model, both Moxilubant (CGS-25019C) and the second-generation LTB4 antagonist LY293111Na significantly inhibited the increase in arthritis index and ankle bone destruction [1]. The study reported that both compounds demonstrated comparable efficacy in this model, with strong inhibition of neutrophil infiltration induced by LTB4 [1]. This direct comparison establishes that Moxilubant delivers efficacy equivalent to a known clinical-stage LTB4 antagonist, providing a validated benchmark for researchers selecting a tool compound for arthritis and inflammation models.

rheumatoid arthritis collagen-induced arthritis in vivo efficacy head-to-head comparison

Clinical Development Status: Moxilubant Phase II vs. Discontinued Comparators

Moxilubant maleate (CGS-25019C) reached Phase II clinical development for psoriasis and rheumatoid arthritis [1][2]. In contrast, several other LTB4 antagonists, including SB-201993, SC 52798, and WY-50295, were discontinued after Phase II [2]. Moxilubant's progression through formal clinical evaluation, albeit without subsequent approval, provides a substantial body of human safety and tolerability data that is not available for many discontinued analogs. This clinical heritage is a critical differentiator for researchers seeking a tool compound with characterized human pharmacology and reduced preclinical toxicity uncertainty.

clinical development Phase II psoriasis rheumatoid arthritis drug repurposing

Salt Form Advantage: Maleate Salt vs. Free Base and Hydrochloride

Moxilubant is commercially available as the maleate salt (CAS 147398-01-4), which was the form advanced into clinical development [1]. The maleate counterion imparts distinct physicochemical properties compared to the free base (CAS 146978-48-5) and the hydrochloride salt (CAS 146957-32-6), including improved aqueous solubility and solid-state stability [2]. For researchers requiring a formulation with documented human exposure and established manufacturing processes, the maleate salt is the preferred form. Alternative salts may exhibit variable dissolution rates and bioavailability, potentially confounding in vivo studies.

salt form solubility stability formulation

Optimal Use Cases for Moxilubant Maleate Based on Quantitative Evidence


High-Potency BLT1 Antagonism in In Vitro Inflammation Assays

Moxilubant maleate is ideally suited for cell-based assays requiring robust and complete blockade of LTB4 signaling. Its potency of 2–4 nM ensures near-complete receptor occupancy at low nanomolar concentrations, minimizing off-target effects and reducing the amount of compound required per assay . This is particularly advantageous for high-throughput screening campaigns focused on BLT1-mediated neutrophil chemotaxis or cytokine release, where alternative compounds like Amelubant (Ki ~221-230 nM) would require 50-100x higher concentrations to achieve comparable target engagement [1].

In Vivo Models of Rheumatoid Arthritis and Inflammatory Disease

For researchers utilizing rodent models of rheumatoid arthritis (e.g., collagen-induced arthritis), Moxilubant maleate offers a validated tool with direct, head-to-head evidence of efficacy comparable to LY293111Na [2]. The availability of human pharmacodynamic data (≥75% pathway inhibition at 150 mg oral) further supports dose selection and translation . This makes Moxilubant maleate a preferred choice for studies investigating the role of LTB4 in chronic inflammation, particularly when oral dosing is required.

Benchmarking Novel BLT1 Antagonists in Preclinical Development

Moxilubant maleate serves as an excellent reference standard for characterizing new BLT1 antagonists. Its well-defined in vitro potency (2–4 nM) and in vivo target engagement profile provide a reliable benchmark for head-to-head comparisons . Furthermore, its Phase II clinical history [3] makes it a more relevant comparator than earlier LTB4 antagonists that never advanced beyond preclinical or Phase I studies, such as SB-201993 or SC 52798 [4].

Drug Repurposing Studies in Oncology

Emerging evidence linking LTB4 signaling to tumor microenvironment modulation has positioned Moxilubant maleate as a candidate for cancer research, particularly in non-small cell lung cancer (NSCLC) . The compound's established human safety profile from Phase II trials [3] significantly lowers the barrier for repurposing initiatives, offering a faster path to proof-of-concept studies compared to novel, uncharacterized chemical entities.

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